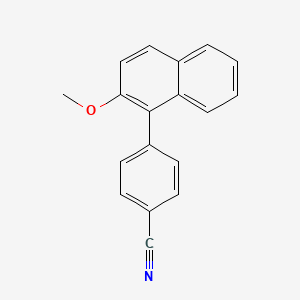
3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol is a chemical compound known for its unique structure and properties. It belongs to the class of triphenylene derivatives, which are known for their discotic liquid crystalline properties. This compound is characterized by the presence of three undecyloxy groups and three hydroxyl groups attached to a triphenylene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol typically involves the alkylation of triphenylene derivatives. One common method involves the reaction of triphenylene-2,6,10-triol with undecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The undecyloxy groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of triphenylene-2,6,10-trione.
Reduction: Formation of triphenylene-2,6,10-triol.
Substitution: Formation of various substituted triphenylene derivatives.
Applications De Recherche Scientifique
3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of other complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of liquid crystalline materials and organic semiconductors.
Mécanisme D'action
The mechanism of action of 3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. The hydroxyl groups can form hydrogen bonds with other molecules, while the triphenylene core can engage in π-π stacking interactions, which are crucial for its liquid crystalline properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,7,11-Trioctoxytriphenylene-2,6,10-triol
- 3,7,11-Tris(hexyloxy)triphenylene-2,6,10-triol
- 3,7,11-Tris(pentyloxy)triphenylene-2,6,10-triol
Uniqueness
3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol is unique due to its longer alkyl chains, which enhance its solubility and liquid crystalline properties compared to its shorter-chain analogs. This makes it particularly useful in the development of advanced materials with specific electronic and optical properties.
Propriétés
Numéro CAS |
921938-35-4 |
|---|---|
Formule moléculaire |
C51H78O6 |
Poids moléculaire |
787.2 g/mol |
Nom IUPAC |
3,7,11-tri(undecoxy)triphenylene-2,6,10-triol |
InChI |
InChI=1S/C51H78O6/c1-4-7-10-13-16-19-22-25-28-31-55-49-37-43-40(34-46(49)52)44-38-50(56-32-29-26-23-20-17-14-11-8-5-2)48(54)36-42(44)45-39-51(47(53)35-41(43)45)57-33-30-27-24-21-18-15-12-9-6-3/h34-39,52-54H,4-33H2,1-3H3 |
Clé InChI |
UZWKWZXKIHAPTO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCCCCC)O)OCCCCCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-2-[(benzyloxy)methyl]benzene](/img/structure/B14191142.png)
![4-[1-(4-Chlorophenyl)cyclobutyl]-1,2-dicyclopropylbut-2-ene-1,4-dione](/img/structure/B14191153.png)
![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene](/img/structure/B14191161.png)




![[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde](/img/structure/B14191188.png)



![Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl-](/img/structure/B14191212.png)

